3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This particular compound features a sulfonamide group, a tetrahydroquinoline moiety, and a benzene ring, making it a unique and versatile molecule.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-20(17)23)22-27(25,26)19-10-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAEZIHZIPFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tetrahydroquinoline moiety. One common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves the inhibition of specific enzymes and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the tetrahydroquinoline moiety and the presence of multiple functional groups
Biological Activity
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide Group : This group is known for its antibacterial properties.
- Tetrahydroquinoline Moiety : This structure may contribute to various biological activities, including neuroprotective effects.
- Dimethyl Substituents : These modifications can influence the compound's pharmacokinetics and bioactivity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, affecting cardiovascular functions .
- Antioxidant Properties : The presence of the tetrahydroquinoline structure may impart antioxidant effects, which are beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A comparative study on various sulfonamides showed that modifications can enhance efficacy against specific bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| 3,4-Dimethyl-N-[...] | S. aureus | 16 µg/mL |
Cardiovascular Effects
In vitro studies have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. A specific study evaluated the effects of 4-(2-aminoethyl)benzenesulfonamide on isolated rat hearts:
| Treatment Group | Dose (nM) | Perfusion Pressure Change (mmHg) |
|---|---|---|
| Control | - | Baseline |
| Compound 2 | 0.001 | Decrease by 5% |
| Compound 3 | 0.001 | Decrease by 10% |
These findings suggest a potential role in managing cardiovascular conditions .
Case Study 1: Antileishmanial Activity
A study on a series of benzenesulfonamide derivatives, including compounds similar to our target compound, demonstrated promising antileishmanial activity against Leishmania species. The most effective compounds had IC50 values in the low micromolar range, indicating strong potential for therapeutic use .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of tetrahydroquinoline derivatives highlighted their ability to reduce neuronal apoptosis in models of oxidative stress. This suggests that compounds like 3,4-dimethyl-N-[...] could be beneficial in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
